molecular formula C7H10N2 B184052 2,6-Dimethylpyridin-4-amine CAS No. 3512-80-9

2,6-Dimethylpyridin-4-amine

Cat. No. B184052
Key on ui cas rn: 3512-80-9
M. Wt: 122.17 g/mol
InChI Key: ZJXMKPARTVOUAM-UHFFFAOYSA-N
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Patent
US08114888B2

Procedure details

A mixture of 4-Nitro-2,6-lutidine 1-oxide (21, 5.1 g, 30 mmol), palladized charcoal (10% Pd, 1 g) and acetic acid (2 ml) in methanol (200 ml) is hydrogenated under pressure (40 psi) over 10 hours using a hydrogenation apparatus. The reaction is followed with LC-MS. After filtration, the filtrate is concentrated. The remaining oil is further dried by lyophilization, yielding 4.5 g of 4-amino-2,6-lutidine (22) containing approximately 15% acetic acid. 1H NMR (300 MHz, CDCl3) δ 2.3 (s, 6H), 7.2 (s, 2H). MS, m/z 123 (M+1), 243 (2M−1).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:12])[N+:7]([O-])=[C:8]([CH3:10])[CH:9]=1)([O-])=O.C.C(O)(=O)C>CO>[NH2:1][C:4]1[CH:9]=[C:8]([CH3:10])[N:7]=[C:6]([CH3:12])[CH:5]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C([N+](=C(C1)C)[O-])C
Name
Quantity
1 g
Type
reactant
Smiles
C
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The remaining oil is further dried by lyophilization

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC1=CC(=NC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 122.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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